molecular formula C20H18FNO4S2 B2696312 Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate CAS No. 896329-78-5

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate

Cat. No.: B2696312
CAS No.: 896329-78-5
M. Wt: 419.49
InChI Key: ZHDANGWZMMSIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate is a synthetic organic compound that features a combination of fluorophenyl, sulfonyl, thiophene, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of a fluorophenyl compound using a sulfonyl chloride reagent under basic conditions.

    Thiophene Derivative Preparation: The thiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Carbamate Formation: The final step involves the reaction of the intermediate with benzyl chloroformate in the presence of a base to form the carbamate linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiophenyl sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate
  • Benzyl (2-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate
  • Benzyl (2-((4-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate

Uniqueness

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, or methyl analogs

Properties

IUPAC Name

benzyl N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4S2/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-27-18)13-22-20(23)26-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDANGWZMMSIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.